Leupeptin (hemisulfate)
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Overview
Description
Leupeptin (hemisulfate) is a naturally occurring tripeptide that functions as a reversible inhibitor of serine and cysteine proteases. It is produced by certain species of the soil bacteria Streptomyces. This compound is widely used in biochemical research to prevent the degradation of proteins during isolation and purification processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Leupeptin (hemisulfate) can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the coupling of N-acetyl-L-leucyl-L-leucyl-L-argininal with sulfuric acid to form the hemisulfate salt. The reaction conditions often require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods
Industrial production of leupeptin (hemisulfate) involves microbial fermentation using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes, including solvent extraction, crystallization, and lyophilization, to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Leupeptin (hemisulfate) undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group in leupeptin can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can also be reduced to a primary alcohol.
Substitution: The amino groups in leupeptin can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions
Major Products
Oxidation: The major product is N-acetyl-L-leucyl-L-leucyl-L-argininic acid.
Reduction: The major product is N-acetyl-L-leucyl-L-leucyl-L-argininol.
Substitution: Various substituted derivatives of leupeptin can be formed depending on the electrophile used
Scientific Research Applications
Leupeptin (hemisulfate) has a wide range of applications in scientific research:
Chemistry: Used as a protease inhibitor in protein purification processes to prevent proteolysis.
Biology: Employed in studies involving protein degradation, cell signaling, and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects in conditions such as hearing loss, neurodegenerative diseases, and viral infections.
Industry: Utilized in the production of pharmaceuticals and as a research reagent in various biochemical assays
Mechanism of Action
Leupeptin (hemisulfate) exerts its effects by forming a covalent bond with the active site of serine and cysteine proteases. In the case of serine proteases, leupeptin forms a hemiacetal adduct with the hydroxyl group of the serine residue. For cysteine proteases, it forms a similar bond with the sulfur atom of the cysteine residue. This covalent binding inhibits the proteolytic activity of the enzymes, thereby preventing protein degradation .
Comparison with Similar Compounds
Leupeptin (hemisulfate) is compared with other protease inhibitors such as:
Pepstatin A: Inhibits aspartic proteases and is used in similar applications as leupeptin.
E-64: A cysteine protease inhibitor that is more specific than leupeptin.
Bestatin: Inhibits aminopeptidases and is used in studies involving peptide metabolism
Uniqueness
Leupeptin (hemisulfate) is unique due to its broad-spectrum inhibition of both serine and cysteine proteases, making it a versatile tool in biochemical research. Its reversible inhibition and low toxicity further enhance its utility in various scientific applications .
List of Similar Compounds
- Pepstatin A
- E-64
- Bestatin
- Aprotinin
- PMSF (Phenylmethylsulfonyl fluoride)
Properties
Molecular Formula |
C21H42N6O4 |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;methane |
InChI |
InChI=1S/C20H38N6O4.CH4/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);1H4/t15-,16-,17-;/m0./s1 |
InChI Key |
IFVIKMURCAIIFV-FRKSIBALSA-N |
Isomeric SMILES |
C.CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C |
Canonical SMILES |
C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C |
Origin of Product |
United States |
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